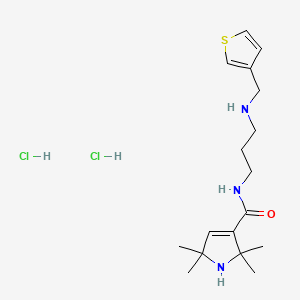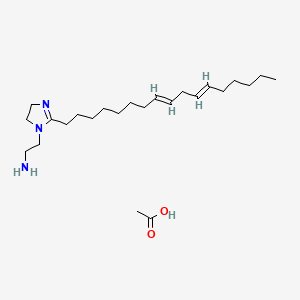
Peroxypyruvic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxypyruvic acid is a peroxy acid derivative of pyruvic acid, characterized by the presence of an additional peroxide group (-OOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peroxypyruvic acid can be synthesized by reacting pyruvic acid with an oxidizing agent such as hydrogen peroxide. The reaction typically involves mixing pyruvic acid with hydrogen peroxide at low temperatures, ranging from -20°C to 0°C, and stirring the mixture for several hours . The reaction conditions must be carefully controlled to prevent decomposition and ensure the formation of the desired peroxy acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors where pyruvic acid and hydrogen peroxide are combined under controlled conditions. The reaction is monitored to optimize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Peroxypyruvic acid undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced back to pyruvic acid under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, barium peroxide, sodium carbonate peroxide, etc..
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions involving this compound often require low temperatures and controlled environments to prevent decomposition.
Major Products Formed:
Oxidation Products: Depending on the substrate, oxidation can yield various products, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduction typically yields pyruvic acid.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Peroxypyruvic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its oxidizing properties are leveraged for specific synthetic processes.
Mécanisme D'action
The mechanism by which peroxypyruvic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to the destruction of microbial cells . The compound’s strong oxidizing nature makes it effective in breaking down complex molecules and disrupting biological processes.
Comparaison Avec Des Composés Similaires
Peracetic Acid: Another peroxy acid with strong oxidizing properties, commonly used as a disinfectant and sterilizing agent.
Peroxymonosulfuric Acid: Known for its use in industrial applications, particularly in the bleaching of pulp and detoxification of cyanide.
Peroxybenzoic Acid: Used in organic synthesis for the oxidation of various substrates.
Uniqueness of Peroxypyruvic Acid: this compound is unique due to its specific structure, which combines the properties of pyruvic acid with an additional peroxide group This combination imparts strong oxidizing capabilities while retaining the reactivity of the keto group in pyruvic acid
Propriétés
Numéro CAS |
1263153-18-9 |
|---|---|
Formule moléculaire |
C3H4O4 |
Poids moléculaire |
104.06 g/mol |
Nom IUPAC |
2-oxopropaneperoxoic acid |
InChI |
InChI=1S/C3H4O4/c1-2(4)3(5)7-6/h6H,1H3 |
Clé InChI |
BXASKOSTAOGNPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



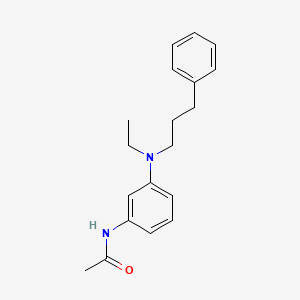
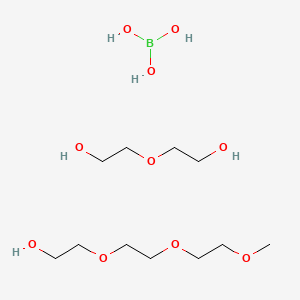
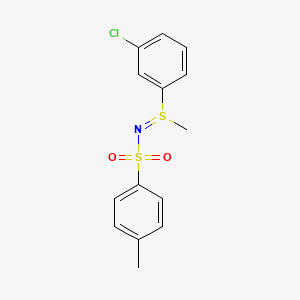
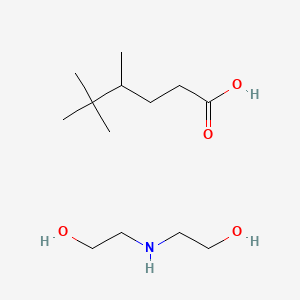
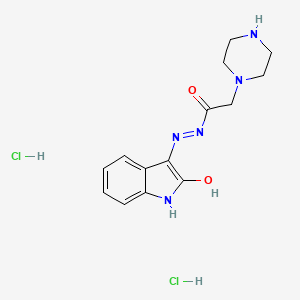
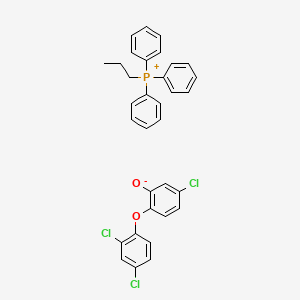

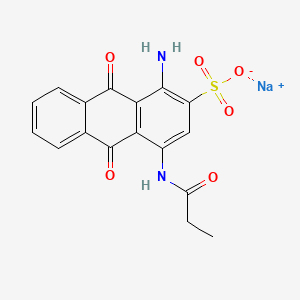
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)

